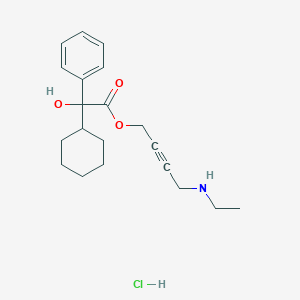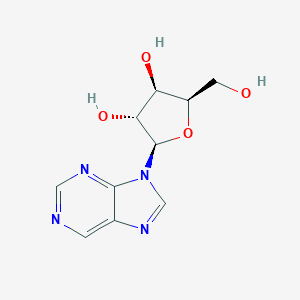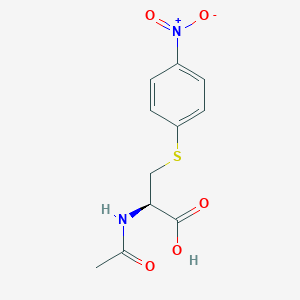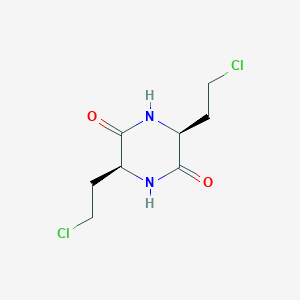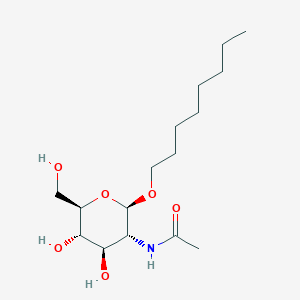
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside and its derivatives involves multiple steps, including regioisomeric monophosphates and NMR characterization to identify distinct shifts in the nucleus at substituted sites, indicating the specificity of phosphorylation reactions (Rabuka & Hindsgaul, 2002). Additionally, the synthesis from methyl 2-acetamido-2-deoxy-5,6-O-isopropylidene-β-d-glucofuranoside showcases the complexity of achieving the desired compound through sequential chemical modifications (Hasegawa et al., 1978).
Molecular Structure Analysis
Studies on the molecular structure of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside derivatives have provided insights into their conformational preferences and the effects of substitution on the ring structure. For example, the crystal structure analysis of related molecules has revealed how ring distortions and the amide bond conformation contribute to the molecule's stability and reactivity (Hu et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside are indicative of its reactivity, particularly in glycosylation processes that are essential for synthesizing complex glycoconjugates. These processes underscore the compound's utility as a building block in the synthesis of biologically relevant molecules (Pavliak & Kováč, 1991).
Physical Properties Analysis
The physical properties of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside derivatives, such as solubility, surface tension, and thermal stability, have been studied to understand their behavior in various environments. These properties are crucial for their potential application in industrial processes, such as surfactant production, where solubility and stability play significant roles (Ji et al., 2017).
Chemical Properties Analysis
The chemical properties, including the reactivity of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside in enzymatic and non-enzymatic reactions, highlight its versatility. Studies on its hydrolysis by egg-white lysozyme and its role as a substrate or inhibitor in enzymatic reactions offer insights into its biochemical significance and potential therapeutic applications (Zehavi & Jeanloz, 1968).
Scientific Research Applications
Synthesis and Characterization : Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside has been synthesized and characterized in various forms. For instance, Rabuka and Hindsgaul (2002) synthesized and characterized the six regioisomeric monophosphates of this compound, providing insight into its structural properties (Rabuka & Hindsgaul, 2002).
Surfactant Properties : The derivatives of this compound, such as alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides, have been found to improve water solubility and maintain surface activity. This makes them promising surfactants for various applications, as indicated by Ji et al. (2017) (Ji et al., 2017).
Selective Cleavage of Glycosidic Linkages : The compound has been used in studies to achieve selective cleavage of glycosidic linkages in polysaccharides. Dmitrieve et al. (1973) demonstrated this using benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl derivatives (Dmitrieve et al., 1973).
Inhibitory Properties : Research has also explored the inhibitory properties of derivatives of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside. For example, Bedi et al. (1978) synthesized p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-D-glucopyranoside as inhibitors of 2-acetamido-2-deoxy-β-D-glucosidase (Bedi et al., 1978).
Antitumor Activities : The compound has been studied for its potential in antitumor activities. Myszka et al. (2003) reported that diosgenyl glycosides, derived from this compound, show promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003).
Application in Vaccine Development : This compound has been utilized in the synthesis of oligosaccharide structures, aiding in the development of vaccines. For instance, Kosma et al. (1990) synthesized a tetrasaccharide of the genus-specific lipopolysaccharide epitope of Chlamydia, opening avenues for novel vaccine development (Kosma et al., 1990).
Lipase-Catalyzed Reactions : The compound has been a subject in studies involving lipase-catalyzed reactions. Mendes et al. (2008) demonstrated the regioselective monohydrolysis of this compound's per-O-acetylated derivatives catalyzed by immobilized lipases (Mendes et al., 2008).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKQDFJNOXCNT-OXGONZEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





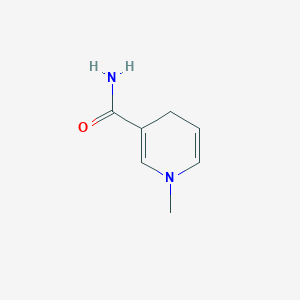
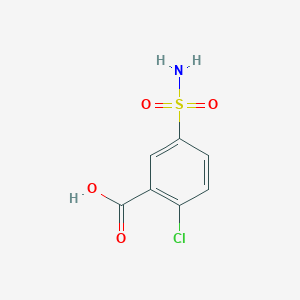



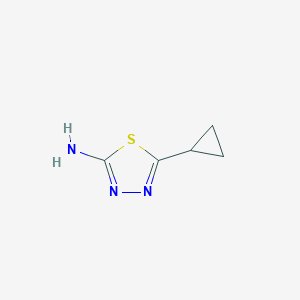
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
